molecular formula C9H9NO B13510897 3-Methylbenzofuran-7-amine

3-Methylbenzofuran-7-amine

Cat. No.: B13510897
M. Wt: 147.17 g/mol
InChI Key: BHXIQTRDEFMSEL-UHFFFAOYSA-N
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Description

3-Methylbenzofuran-7-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. The presence of an amine group at the 7th position and a methyl group at the 3rd position makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzofuran-7-amine typically involves the construction of the benzofuran ring followed by the introduction of the amine group. One common method is the cyclization of 2-hydroxyphenylacetic acid derivatives, followed by amination. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzofuran-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

3-Methylbenzofuran-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylbenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbenzofuran-7-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-methyl-1-benzofuran-7-amine

InChI

InChI=1S/C9H9NO/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,10H2,1H3

InChI Key

BHXIQTRDEFMSEL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC=C2N

Origin of Product

United States

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